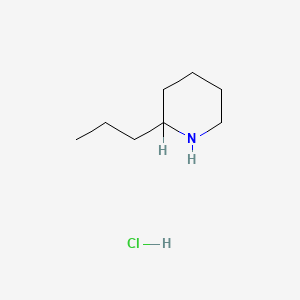

2-Propylpiperidine hydrochloride

Description

Contextualization within Piperidine (B6355638) Chemistry and Heterocyclic Compounds

2-Propylpiperidine (B147437) hydrochloride belongs to the class of heterocyclic compounds, which are cyclic compounds containing at least two different elements in the ring. ijrst.com Specifically, it is a derivative of piperidine, a saturated six-membered ring containing one nitrogen atom and five carbon atoms. ijrst.comwikipedia.org The piperidine scaffold is a fundamental structure in organic chemistry and is found in numerous natural products, pharmaceuticals, and alkaloids. wikipedia.orgbenthamdirect.com

Saturated heterocycles like piperidine generally behave similarly to their acyclic counterparts; thus, piperidine exhibits the properties of a conventional secondary amine, albeit with a modified steric profile due to its cyclic nature. ijrst.com The piperidine ring typically adopts a stable chair conformation. ijrst.com The significance of piperidine derivatives like 2-propylpiperidine lies in their widespread use as building blocks and reagents in the synthesis of more complex organic molecules. ijrst.comontosight.ai The presence of the propyl group at the C-2 position introduces a key structural feature and a stereocenter, which is crucial for its role in the synthesis of specific stereoisomers of pharmacologically active compounds. biosynth.com

Historical Significance and Evolution of Research on 2-Propylpiperidine

The history of 2-propylpiperidine is intrinsically linked to the alkaloid coniine, which is the naturally occurring form of the compound. nih.gov Coniine, isolated from poison hemlock (Conium maculatum), holds a notable place in the history of chemistry as it was the first alkaloid to have its chemical structure determined and the first to be chemically synthesized. nih.gov This historical context underscores the fundamental importance of the 2-propylpiperidine structure in the development of organic and natural product chemistry.

The journey to understand the structure of coniine was a pivotal achievement in the 19th century. After its isolation in 1827, chemists worked to determine its composition and connectivity. slideshare.net

Molecular Formula Determination : The first step was establishing the molecular formula, which was found to be C₈H₁₇N through elemental analysis and molecular weight determination. sathyabama.ac.in

Structural Framework : The German chemist August Wilhelm von Hofmann played a crucial role in elucidating the structure. His work suggested that coniine was a derivative of piperidine. nih.gov Oxidation of coniine with potassium permanganate (B83412) (KMnO₄) yielded pyridine-2-carboxylic acid, indicating that coniine was a 2-substituted piperidine. sathyabama.ac.in

Side Chain Identification : The difference in the molecular formula between coniine and the oxidation product revealed that the side chain contained three carbon atoms. sathyabama.ac.in To determine if the side chain was an n-propyl or isopropyl group, coniine was heated with hydriodic acid at high temperatures, which resulted in the formation of n-octane. sathyabama.ac.in This confirmed the side chain was a straight-chain propyl group. Hofmann ultimately established the correct structure of coniine as 2-propylpiperidine in 1881. nih.gov

| Researcher | Year | Contribution |

| Giseke | 1826 | First isolation of coniine from poison hemlock. nih.gov |

| A. W. von Hofmann | 1881 | Established the chemical structure of coniine as 2-propylpiperidine. nih.gov |

This table highlights the key milestones in the structural elucidation of coniine.

The first chemical synthesis of a piperidine alkaloid was a landmark event, confirming the structure proposed by Hofmann and marking a significant advancement in synthetic organic chemistry.

Ladenburg's Synthesis (1886) : The German chemist Albert Ladenburg achieved the first total synthesis of coniine. nih.govwikipedia.org This accomplishment was monumental as it was the first synthesis of any alkaloid. wikipedia.org

Ladenburg started by heating N-methylpyridine iodide to 250 °C, which rearranged to form 2-methylpyridine (B31789) (α-picoline). sathyabama.ac.inwikipedia.org

He then performed a condensation reaction between 2-methylpyridine and acetaldehyde (B116499) in the presence of anhydrous zinc chloride to produce 2-propenylpyridine. wikipedia.orgyoutube.com

Finally, the reduction of 2-propenylpyridine using metallic sodium in ethanol (B145695) yielded racemic (±)-coniine. wikipedia.orgyoutube.com

Ladenburg successfully resolved the racemic mixture by fractional crystallization of its diastereomeric salts with (+)-tartaric acid, ultimately obtaining the enantiopure form identical to the natural alkaloid. wikipedia.orgbris.ac.uk

Bergmann's Synthesis (1932) : Decades later, a different synthetic route was developed by Bergmann. bris.ac.uk

This synthesis also began with 2-methylpyridine. youtube.com

Treatment with phenyl lithium followed by ethyl bromide yielded 2-propylpyridine. youtube.com

This intermediate was then reduced using sodium and ethanol, similar to Ladenburg's final step, to produce coniine. youtube.combris.ac.uk

These early syntheses not only validated the proposed structure of coniine but also laid the groundwork for the synthesis of other complex alkaloids and heterocyclic compounds. nih.govacs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBWZNQZRWZJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936194 | |

| Record name | 2-Propylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15991-59-0 | |

| Record name | 2-Propylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Propylpiperidine and Its Hydrochloride Salt

Catalytic Hydrogenation Strategies for Pyridine (B92270) Derivatives

The conversion of pyridine derivatives to their corresponding piperidines is most commonly achieved through catalytic hydrogenation. google.com This process involves the reduction of the aromatic pyridine ring, a reaction that can be challenging due to the ring's inherent stability. asianpubs.org The choice of catalyst, solvent, and reaction conditions plays a critical role in the efficiency and success of the hydrogenation. Common catalysts include platinum, palladium, rhodium, ruthenium, and nickel. google.comasianpubs.org While catalytic methods have largely superseded older techniques like reduction with sodium and alcohol, achieving high yields and selectivity remains a key focus of research. google.comasianpubs.org

High-Pressure Hydrogenation Techniques

Elevated temperature and significant hydrogen pressures are often required for the effective hydrogenation of the pyridine nucleus. asianpubs.org Historically, high-pressure, high-temperature reactions using catalysts like Raney nickel were common for reducing substituted pyridines. google.com For instance, the reduction of 2-methylpyridine (B31789) to 2-methylpiperidine (B94953) has been performed at 200°C under hydrogen pressures of 150 to 300 atmospheres. google.com Such conditions, however, necessitate specialized and costly industrial equipment. google.com

Modern approaches still utilize high pressure but often with more sophisticated catalysts to improve efficiency. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is frequently used, typically in a protic solvent like glacial acetic acid. asianpubs.orggatech.edu The use of acetic acid is beneficial as it can protonate the pyridine nitrogen, which facilitates the reduction. gatech.edu Studies on various substituted pyridines using PtO₂ under hydrogen pressures of 50 to 70 bar have been reported to successfully yield the corresponding piperidine (B6355638) derivatives at room temperature. asianpubs.org The hydrogenation of the pyridine ring is influenced by the position of substituents; substitution at the alpha position (next to the nitrogen) can slow the reaction down compared to substitution at other positions. gatech.edu

Table 1: High-Pressure Hydrogenation of Pyridine Derivatives

| Catalyst | Substrate Example | Pressure | Temperature | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Raney Nickel | 2-Methylpyridine | 150-300 atm | 200°C | None | Effective reduction but requires harsh conditions. | google.com |

| Platinum Oxide (PtO₂) | Pyridine | 1000 p.s.i. | 30°C | Glacial Acetic Acid | Reaction follows first-order kinetics. | gatech.edu |

| Platinum Oxide (PtO₂) | 2-Methylpyridine | 70 bar | Room Temp. | Glacial Acetic Acid | Successful hydrogenation achieved under 70 bar pressure. | asianpubs.org |

Atmospheric Pressure Hydrogenation Protocols

While high-pressure methods are effective, hydrogenation at or near atmospheric pressure is desirable for its operational simplicity and safety. However, reducing the stable pyridine ring under these mild conditions is a significant challenge. asianpubs.orgresearchgate.net Success often hinges on the choice of a highly active catalyst and optimized reaction conditions.

It is possible to hydrogenate 2-methylpyridine at approximately 4 atmospheres of hydrogen pressure at room temperature using a Raney nickel catalyst. google.com The choice of solvent is critical in these low-pressure systems. In one protocol, using an aqueous solution with glacial acetic acid (to maintain a pH of about 5.0) allowed for the complete reduction of 2-methylpyridine. google.com In contrast, when the reaction was attempted in toluene (B28343) without the acid, no significant hydrogenation occurred under the same low-pressure conditions, highlighting the crucial role of the acidic medium. google.com The development of catalysts that are active at low temperatures and pressures remains an area of active research. nih.gov

Modern Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful platform for chemical synthesis, offering significant advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety, and improved scalability. beilstein-journals.org These systems are well-suited for multiphasic reactions, including gas-liquid hydrogenations. whiterose.ac.uk The use of continuous-flow reactors, such as a continuous stirred-tank reactor (CSTR), allows for the efficient production of piperidine derivatives. whiterose.ac.ukacs.org This technology enables the telescoping of reaction and purification steps, leading to more streamlined and efficient manufacturing processes. beilstein-journals.org For example, a multi-stage CSTR has been used for the biotransformation of a 2-propyl-3,4,5,6-tetrahydropiperidinium hydrochloride, demonstrating the applicability of flow systems to piperidine-related structures. acs.org

Microwave Irradiation in Alkaline Aqueous Media

Microwave-assisted synthesis has been recognized for its ability to dramatically accelerate reaction rates, reducing times from hours to minutes. mdpi.com This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. mdpi.comnih.gov In the context of piperidine synthesis, particularly in industrial settings, microwave irradiation is used in conjunction with alkaline aqueous media for the reaction of alkyl dihalides with primary amines to form the piperidine ring. smolecule.com While this represents a different synthetic pathway than pyridine hydrogenation, it showcases the power of microwave technology in constructing the piperidine core. The combination of microwave heating with solid-phase synthesis has also been shown to produce high yields of diketopiperazines, further underscoring the utility of this energy source in heterocycle synthesis. nih.gov

Stereoselective Synthesis of 2-Propylpiperidine (B147437) Enantiomers

2-Propylpiperidine is a chiral molecule, existing as two non-superimposable mirror images called enantiomers ((R)- and (S)-2-propylpiperidine). Creating a specific enantiomer, a process known as asymmetric or stereoselective synthesis, is of paramount importance, as different enantiomers can have distinct biological activities. nih.gov General strategies to achieve this often involve either the asymmetric hydrogenation of a pyridine precursor or building the chiral piperidine ring from acyclic starting materials using chiral catalysts or auxiliaries. nih.govresearchgate.net For instance, an iridium-catalyzed asymmetric hydrogenation of 2-alkyl-N-benzylpyridinium salts has been developed, yielding 2-propylpiperidine with an enantiomeric ratio of 88:12. nih.gov

Chiral Protecting Group and Auxiliary-Mediated Methodologies

A powerful and widely used strategy for controlling stereochemistry is the use of a chiral auxiliary. ru.nl This method involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. ru.nl The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the desired enantiomerically enriched product. ru.nl

One successful application of this methodology in the synthesis of (+)-coniine ((+)-2-propylpiperidine) employed a carbohydrate-derived chiral auxiliary. ru.nl The auxiliary was used to control a stereoselective Mannich reaction, a key bond-forming step in building the piperidine ring. ru.nl Another prominent example is the use of enantiopure α-phenylethylamine as a chiral auxiliary in asymmetric Michael additions to create chiral piperidine structures. ucl.ac.uk The development of practical and scalable routes using chiral protecting groups is also crucial, with methods starting from α-amino acids to produce enantiomerically pure 2-substituted piperazines having been reported, demonstrating a key strategy applicable to related piperidines. rsc.org

Table 2: Chiral Auxiliary Approaches for Piperidine Synthesis

| Chiral Auxiliary | Reaction Type | Key Intermediate | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Carbohydrate-derived | Mannich Reaction / Cycloaddition | Dihydropyridinone | ~90:10 dr | ru.nl |

| (R)-α-Phenylethylamine | Michael Addition | β-amino ester | >98% ee | ucl.ac.uk |

Asymmetric Reduction of Pyridinium (B92312) Salts

The asymmetric hydrogenation of pyridinium salts represents a highly atom-economical and straightforward approach to constructing chiral piperidines. oup.com This strategy circumvents the challenge of overcoming the thermodynamic stability of the pyridine ring by activating it through N-alkylation to form a pyridinium salt. dicp.ac.cn

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes bearing chiral ligands have emerged as powerful catalysts for the asymmetric hydrogenation of pyridinium salts. dicp.ac.cnoup.comnih.govresearchgate.net These catalytic systems can achieve high levels of enantioselectivity in the reduction of N-alkyl-2-alkylpyridinium salts to the corresponding 2-substituted piperidines. dicp.ac.cnnih.gov For example, the use of an iridium catalyst with the chiral phosphole-based ligand MP²-SEGPHOS has proven effective in this transformation. dicp.ac.cnnih.gov

Furthermore, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts using ligands such as MeO-BoQPhos has been developed, affording high enantioselectivities for a range of 2-alkylpiperidines, including 2-propylpiperidine. nih.govdicp.ac.cnnih.gov This method has been shown to be effective for producing enantioenriched 2-propylpiperidine with an enantiomeric ratio (er) of 88:12. nih.govdicp.ac.cn

The following table summarizes the results of iridium-catalyzed asymmetric hydrogenation of various 2-alkylpyridinium salts.

| Entry | Substrate (R) | Catalyst/Ligand | Enantiomeric Ratio (er) | Reference |

| 1 | Methyl | Ir-MeO-BoQPhos | 82:18 | nih.govdicp.ac.cn |

| 2 | Propyl | Ir-MeO-BoQPhos | 88:12 | nih.govdicp.ac.cn |

| 3 | Isopropyl | Ir-MeO-BoQPhos | 91:9 | nih.govdicp.ac.cn |

| 4 | Cyclopropyl | Ir-MeO-BoQPhos | 92:8 | nih.govdicp.ac.cn |

Mechanistic Insights into Enantioinduction Processes

The enantioinduction in the iridium-catalyzed asymmetric hydrogenation of pyridinium salts is believed to proceed through a key enamine intermediate. Computational studies have been conducted to understand the interaction between this intermediate and the chiral ligand, providing insight into the factors that control the stereochemical outcome of the reaction. dicp.ac.cn The formation of the pyridinium salt is a crucial step, as it weakens the coordination ability of the nitrogen atom, thus enhancing the reactivity of the pyridine ring towards hydrogenation. liverpool.ac.uk

Solid-Phase Synthesis for Stereodiverse Piperidine Libraries

Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of libraries of compounds for high-throughput screening. mdpi.com This approach has been successfully applied to the synthesis of stereodiverse piperidine libraries. gla.ac.uk

Utilization of Resin-Bound Esters and Chiral Reagents

A key strategy in the solid-phase synthesis of piperidine libraries involves the use of resin-bound esters. gla.ac.uk For instance, a resin-bound ester can be reacted with a chiral titanium alkylidene reagent to form an enol ether on the solid support. gla.ac.uk This is followed by cleavage from the resin, cyclization, and reduction steps, similar to the solution-phase methods described earlier. The use of a solid support facilitates the purification process, as excess reagents and byproducts can be easily washed away. gla.ac.uk This methodology allows for the creation of a diverse set of 2-substituted piperidines by varying the starting ester and the chiral reagent. gla.ac.uk The use of a photolabile linker can also be incorporated to allow for cleavage of the final products from the resin for analysis. nih.gov

Solution-Phase Approaches for Substituted Piperidines

While solid-phase synthesis offers advantages for library generation, solution-phase approaches remain crucial for the synthesis of specific substituted piperidines and for optimizing reaction conditions. mdpi.com A variety of solution-phase methods have been developed for the synthesis of 2-substituted piperidines.

One such approach involves the acid-mediated 6-endo-trig cyclization of amine-substituted enones. This method has been used to prepare a series of 2,6-trans-2-methyl-4-oxo-6-alkylpiperidines. rsc.org Another strategy is the biomimetic organocatalytic asymmetric synthesis, which utilizes the reaction of Δ¹-piperideine with various nucleophiles in the presence of a chiral catalyst to produce 2-substituted piperidines. acs.org Furthermore, multicomponent reactions (MCRs) are gaining traction as an efficient means to access complex molecules like substituted piperidines in a single step from readily available starting materials. vu.nl

The synthesis of 2-propylpiperidine hydrochloride can be achieved from the free base through reaction with hydrochloric acid. The hydrochloride salt is often a crystalline solid, which can facilitate purification and handling. biosynth.comlookchem.comsigmaaldrich.com

Petasis-Ferrier Rearrangement Inspired Routes

The Petasis-Ferrier rearrangement is a powerful Lewis acid-promoted reaction that converts cyclic enol acetals into substituted tetrahydropyran-4-ones. synarchive.com This rearrangement, a modern variant of the Ferrier-type-II reaction, typically utilizes less toxic promoters like trialkylaluminum reagents (e.g., Me₃Al, i-Bu₃Al) compared to the stoichiometric mercury salts used in the original Ferrier reaction. nih.govpku.edu.cn The general process involves the condensation of a β-hydroxy acid with an aldehyde to form a dioxanone, followed by carbonyl olefination (for example, using the Petasis reagent), and finally, a Lewis acid-induced rearrangement of the resulting enol acetal (B89532). chem-station.comnih.gov

While the classical Petasis-Ferrier rearrangement yields oxygen-containing heterocycles (tetrahydropyrans), its principles have inspired the development of nitrogen-analogue reactions for the synthesis of piperidines. acs.orgresearchgate.net This aza-Ferrier type rearrangement is a key strategy for constructing substituted piperidine rings.

The application of this methodology to the synthesis of 2-propylpiperidine would involve a strategic choice of starting materials. A hypothetical route could begin with a protected amino-aldehyde which undergoes cyclization and subsequent rearrangement. The key step is the Lewis acid-catalyzed reaction of a nitrogen-containing enol ether or a related intermediate, where the nitrogen atom acts as the nucleophile in the cyclization step, leading to the piperidine core. The propyl group at the C2 position would be installed by selecting an appropriate aldehyde or vinyl ether component in the initial steps of the sequence. The stereochemical outcome of the rearrangement is often highly controlled, allowing for the synthesis of specific stereoisomers. pku.edu.cnmsu.edu

Table 1: Key Features of Petasis-Ferrier Rearrangement and its Aza-Analogue

| Feature | Petasis-Ferrier Rearrangement | Aza-Petasis-Ferrier Rearrangement |

| Product | Tetrahydropyran (B127337) derivatives synarchive.com | Piperidine derivatives acs.org |

| Key Intermediate | Cyclic enol acetal chem-station.com | Nitrogen-containing enol ether analog |

| Promoter | Lewis Acids (e.g., R₃Al, Me₂AlCl) pku.edu.cn | Lewis Acids |

| Mechanism | Oxygen-to-carbon transposition chem-station.com | Nitrogen-to-carbon transposition |

| Application | Synthesis of complex natural products containing tetrahydropyran rings nih.gov | Synthesis of substituted piperidines and related alkaloids |

Synthetic Routes to Functionalized 2-Propylpiperidine Derivatives

Functionalization of the 2-propylpiperidine scaffold is crucial for developing new chemical entities for various research applications. Key strategies focus on introducing carboxylic acid groups and incorporating stable isotopes for analytical purposes.

Carboxylic Acid Functionalization

Introducing a carboxylic acid moiety to the 2-propylpiperidine structure can be achieved through several synthetic pathways. A common approach involves the esterification of a pre-existing piperidine carboxylic acid, followed by N-alkylation or, in this case, C-alkylation if starting from a suitable precursor.

One of the most direct methods for synthesizing a carboxylate derivative is the esterification of piperidine-2-carboxylic acid (pipecolic acid) with propanol (B110389) under acidic conditions, typically using a catalyst like sulfuric acid. This reaction is usually performed under reflux for several hours to ensure complete conversion. The resulting propyl piperidine-2-carboxylate can then be isolated and converted to its hydrochloride salt.

Table 2: Optimized Conditions for Esterification of Piperidine-2-Carboxylic Acid

| Parameter | Condition | Rationale |

| Reactants | Piperidine-2-carboxylic acid, Propanol | Formation of propyl ester |

| Catalyst | Concentrated Sulfuric Acid | Protonates the carboxyl group, facilitating nucleophilic attack |

| Stoichiometry | Excess propanol (1.5-2.0 equiv.) | Drives the equilibrium towards the ester product |

| Temperature | 60–80°C (Reflux) | Maximizes reaction rate while minimizing side reactions |

| Purification | Recrystallization (e.g., from ethanol (B145695)/water) | To achieve high purity (>95%) of the final product |

More advanced and convergent strategies, such as multicomponent reactions, can provide rapid access to complex, functionalized piperidines. For example, a three-component Ugi reaction (U-3CR) can be employed to synthesize 2,4-disubstituted pipecolic amides. vu.nl This approach involves reacting a Δ¹-piperideine (a cyclic imine), an isocyanide, and a carboxylic acid to generate a highly functionalized piperidine derivative in a single step. By choosing the appropriate starting materials, this method could be adapted to produce derivatives of 2-propylpiperidine-2-carboxylic acid. vu.nl

Strategies for Stable Isotope-Labeled Analogs

The synthesis of stable isotope-labeled (SIL) analogs of 2-propylpiperidine is essential for their use as internal standards in quantitative mass spectrometry-based assays and for mechanistic studies. qyaobio.com Isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. qyaobio.com

The synthesis of SIL-2-propylpiperidine can be accomplished by using labeled building blocks at strategic points in the synthetic route.

Labeling the Propyl Group: A labeled propyl group can be introduced using a ¹³C- or D-labeled propyl Grignard reagent (e.g., C₃H₇MgBr with labeled carbons) in a reaction with a suitable piperidine-based electrophile.

Labeling the Piperidine Ring: The piperidine ring itself can be constructed from labeled precursors. For instance, a catalytic reduction of a pyridine precursor using deuterium gas (D₂) instead of hydrogen gas (H₂) in the presence of a catalyst like Palladium on carbon (Pd/C) would introduce multiple deuterium atoms onto the ring.

Using Labeled Starting Materials: Specific syntheses of other labeled propylpiperidine derivatives have been reported, demonstrating the feasibility of these approaches. For example, an improved synthesis of stable isotope-labeled (S)-(-)-3-[3-(methylsulfonyl) phenyl]-1-propylpiperidine hydrochloride has been developed, which could serve as a methodological template. globalauthorid.comresearchgate.net

These synthetic strategies rely on the commercial availability of labeled starting materials and require careful planning to ensure the label is incorporated at the desired position with high isotopic enrichment. qyaobio.com

Reactivity Profiles and Mechanistic Investigations of 2 Propylpiperidine Hydrochloride

Oxidation Reactions and Product Characterization

The piperidine (B6355638) ring and its substituents are susceptible to oxidation through several pathways, yielding a range of products depending on the reagents and conditions employed. Oxidation can occur at the nitrogen atom, the carbon atoms of the ring, or the alkyl substituent.

One notable oxidation pathway involves the hydroxylation of the piperidine ring. For instance, 2-propylpiperidine (B147437) can be oxidized to form conhydrine, which introduces a hydroxyl group at the C-5 position of the ring. More aggressive oxidation can lead to ring cleavage and aromatization, ultimately forming pyridine-1-carboxylic acid. chemicalbook.com In other cases, oxidation can target the carbon adjacent to the nitrogen, leading to the formation of a lactam. The oxidation of a similar piperidine derivative with bromine has been shown to efficiently produce the corresponding piperidin-2-one. researchgate.net

A distinct radical-mediated oxidation is observed in the Hofmann-Löffler-Freytag reaction. When an N-halogenated derivative of 2-propylpiperidine, such as N-bromo-2-propylpiperidine, is treated with acid and subjected to heat or UV light, a nitrogen-centered radical cation is formed. wikipedia.org This radical can undergo an intramolecular hydrogen atom transfer, typically from the δ-carbon, leading to a carbon-centered radical. Subsequent steps result in the formation of new cyclic structures, such as octahydroindolizine, or halogenated piperidines. wikipedia.orgacs.org Studies monitoring this reaction have identified C-5 and C-6 chlorinated piperidines as products, highlighting the complex nature of the radical pathway. acs.org

The oxidation of the tertiary nitrogen atom in piperidine derivatives to form N-oxides is a well-established transformation. As 2-propylpiperidine is a secondary amine, it must first be converted to a tertiary amine (e.g., via N-alkylation) for N-oxidation to occur on a stable, isolated product. However, the general principles of N-oxidation of the piperidine core are highly relevant. Various oxidizing agents can achieve this conversion, with hydrogen peroxide being a common choice. google.com The reaction is often performed in solvents like ethanol (B145695), acetonitrile (B52724), or acetone. The efficiency and conditions of the reaction can be tailored by the choice of reagent and catalyst. For example, sodium percarbonate can serve as a stable, solid source of hydrogen peroxide, and its reactivity can be enhanced with rhenium-based catalysts. organic-chemistry.org Similarly, the combination of hydrogen peroxide with a titanium silicalite (TS-1) catalyst provides an effective system for N-oxidation. organic-chemistry.org

Table 1: Reagents for N-Oxide Formation from Tertiary Amines

| Oxidizing Agent | Catalyst/Solvent System | Key Features | Source(s) |

| Hydrogen Peroxide (H₂O₂) | Ethanol or Acetonitrile/Water | Standard laboratory method, often requiring heat. | google.com |

| m-Chloroperbenzoic acid (m-CPBA) | Acetone | Effective at room temperature, high yield. | google.com |

| Sodium Percarbonate | Rhenium-based catalysts | Solid, stable oxygen source; mild reaction conditions. | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | None (solid state) | Inexpensive and easily handled solid reagent. | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Titanium Silicalite (TS-1) | Suitable for continuous flow processes, enhancing safety and efficiency. | organic-chemistry.org |

Reduction Pathways Leading to Amine Derivatives

Reduction reactions are fundamental to the synthesis of 2-propylpiperidine and its derivatives. Often, the piperidine ring is constructed from a precursor that contains unsaturation, such as an imine, enamine, or a pyridinium (B92312) salt, which is then reduced in a final step.

A primary route to synthesizing 2-propylpiperidine (coniine) is the reduction of γ-coniceine, which is a cyclic imine. This transformation can be accomplished using various reducing agents, including catalytic hydrogenation. For example, a precursor to (±)-coniine hydrochloride was successfully hydrogenated using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. core.ac.uk This method is widely applicable for the reduction of carbon-carbon or carbon-nitrogen double bonds within piperidine precursors. researchgate.net Similarly, the complete reduction of a ketone functionality on a piperidinone precursor using reagents like L-selectride, followed by removal of other functional groups, yields the target piperidine alkaloid. ru.nl

Table 2: Examples of Reduction Reactions in the Synthesis of Piperidine Derivatives

| Precursor Type | Reducing Agent/Catalyst | Product | Source(s) |

| Cyclic Imine (γ-coniceine) | NADPH-dependent reductase | 2-Propylpiperidine (Coniine) | |

| Piperidine Precursor (Unspecified) | H₂, 10% Pd/C | (±)-Coniine hydrochloride | core.ac.uk |

| Enone (Dihydropyridinone) | L-Selectride | Piperidinone intermediate | ru.nl |

| Alkene (on piperidine side chain) | H₂, 10% Pd/C | Saturated piperidine derivative | researchgate.net |

| N-Acyliminium Ion | Catalytic Hydrogenation | 6-Propylpiperidine derivative | scispace.com |

Under extremely harsh conditions, such as high temperature with hydroiodic acid (HI), the piperidine ring itself can be completely reduced to an acyclic alkane, yielding n-octane. chemicalbook.com

Nucleophilic Substitution Reactions at the Hydrochloride Moiety

The term "nucleophilic substitution at the hydrochloride moiety" is chemically imprecise, as the hydrochloride indicates that the piperidine nitrogen is protonated, forming a piperidinium (B107235) cation, which is ionically bonded to a chloride anion. The chloride anion can be exchanged with other anions, but the more significant reactivity involves the piperidinium ring itself, especially when subjected to nucleophiles.

In alkaline environments, the piperidinium cation and its derivatives are susceptible to degradation through nucleophilic attack. google.com Two primary mechanisms are prevalent: Hofmann elimination and direct nucleophilic substitution. rsc.org

Hofmann Elimination: In the presence of a strong base like hydroxide (B78521), a β-hydrogen (a hydrogen on a carbon atom adjacent to the nitrogen-bearing carbon) can be abstracted, leading to the elimination of the amine and the formation of an alkene. The constrained geometry of the piperidine ring can make the transition state for this reaction high in energy. rsc.org

Ring-Opening Nucleophilic Substitution: A strong nucleophile, such as a hydroxide ion, can directly attack an α-carbon (a carbon atom adjacent to the nitrogen). rsc.orgrsc.org This S_N2-type reaction leads to the cleavage of a carbon-nitrogen bond and opening of the piperidine ring.

The stability of the piperidinium ring is a critical factor in applications like anion exchange membranes, where the cationic group must endure highly alkaline conditions. google.comrsc.org The rigid structure of polymer backbones can sometimes induce conformational strain on the attached piperidinium ring, potentially increasing its susceptibility to nucleophilic attack compared to simpler model compounds. rsc.org

Amines-Typical Reactivity: Acylation and Alkylation Processes

As a secondary amine, 2-propylpiperidine exhibits characteristic reactivity in acylation and alkylation reactions. solubilityofthings.com

Alkylation: The nitrogen atom of 2-propylpiperidine can be alkylated to form a tertiary amine. More synthetically versatile is the alkylation at the α-carbon. A powerful method for this is the deprotonation of an N-protected piperidine with a strong base, such as an organolithium reagent, followed by the addition of an electrophile. rsc.org For instance, N-Boc-piperidine can be deprotonated and then alkylated with 1-iodopropane (B42940) to introduce the propyl group at the 2-position, a key step in a modular synthesis approach. rsc.org This strategy allows for the sequential introduction of different substituents onto the piperidine ring. rsc.org

Acylation: The nitrogen atom readily reacts with acylating agents, such as acyl chlorides or anhydrides, to form amides. This reaction is fundamental in peptide synthesis and in the preparation of various derivatives. For example, a piperidine-containing amine can be acylated with acryloyl chloride to form an acrylamide, which can then undergo further reactions like ring-closing metathesis to build more complex heterocyclic structures. semanticscholar.org

Table 3: Typical Acylation and Alkylation Reactions

| Reaction Type | Reagents | Product Type | Key Features | Source(s) |

| α-Alkylation | 1. s-BuLi/sparteine 2. 1-Iodopropane | N-Boc-2-propylpiperidine | Stereoselective introduction of alkyl groups at C-2. | rsc.org |

| N-Acylation | Acryloyl Chloride | N-Acylpiperidine (Amide) | Forms a stable amide bond; used to build larger molecules. | semanticscholar.org |

Denitrosation Reactions of N-Nitrosamine Precursors

N-nitroso-2-propylpiperidine is the N-nitrosamine precursor to 2-propylpiperidine. The removal of the nitroso (-NO) group, known as denitrosation, is a crucial reaction for regenerating the parent amine. researchgate.net This process is important both in organic synthesis, where the nitroso group can be used as a protecting or directing group, and in analytical chemistry for the detection of carcinogenic nitrosamines. acs.orgqascf.com

Several methods exist for denitrosation, often relying on specific reagents to cleave the N-N bond.

Acidic Cleavage: A standard method involves treating the N-nitrosamine with a solution of hydrobromic acid in acetic acid. qascf.comkvasnyprumysl.eu This reagent effectively cleaves the N-NO bond, releasing nitric oxide (NO), which can then be detected and quantified. Sulfamic acid in the presence of a strong acid is another reagent used for this purpose. google.com

Reductive Cleavage: Reducing agents can also effect denitrosation. A combination of lithium aluminium hydride and Raney-Nickel has been used to denitrosate lithiated nitrosamines, revealing the substituted secondary amine. acs.org

Trans-nitrosation: A milder, metal-free method involves a trans-nitrosation strategy using ethanethiol (B150549) and a catalytic amount of p-toluenesulfonic acid (PTSA). researchgate.net This reaction proceeds at room temperature and is tolerant of many functional groups that are sensitive to reductive or strongly acidic conditions. researchgate.net

Table 4: Comparison of Denitrosation Methods for N-Nitrosamines

| Reagent(s) | Conditions | Mechanism | Utility | Source(s) |

| HBr in Acetic Acid | Heated | Acidic Cleavage | Analytical method for total N-nitroso compounds (ATNC). | qascf.comkvasnyprumysl.eu |

| Sulfamic Acid / HCl | 20-110 °C | Acidic Cleavage | Industrial process to improve yields by removing nitroso byproducts. | google.com |

| Ethanethiol / PTSA | Room Temperature | Trans-nitrosation | Mild, high-yielding synthetic method with broad functional group tolerance. | researchgate.net |

| LiAlH₄ / Raney-Ni | - | Reductive Cleavage | Used in synthesis after C-C bond formation on lithiated nitrosamines. | acs.org |

Protonation States and Basic Properties

2-Propylpiperidine hydrochloride is the salt formed by the protonation of the basic nitrogen atom of 2-propylpiperidine. The basicity of the parent amine is a key chemical property, quantified by the pKa of its conjugate acid, the 2-propylpiperidinium ion. The pKa value represents the pH at which the amine is 50% protonated and 50% in its free base form.

The basicity of the piperidine nitrogen is significant, with the pKa of the piperidinium ion itself being approximately 11.2. The presence of the electron-donating propyl group at the 2-position is expected to have a minor influence on this value. However, the molecular environment can significantly alter basicity. In complex molecules containing multiple basic sites, the precise protonation state depends on the relative pKa values of each site. nih.govacs.org

Experimental Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the reactivity and pharmacokinetic profile of a molecule. For 2-Propylpiperidine hydrochloride, this value dictates the proportion of the protonated, charged species to the neutral, uncharged form at a given physiological pH. Potentiometric titration stands as a fundamental and precise method for the experimental determination of pKa values.

This technique involves the gradual addition of a titrant, typically a strong base like sodium hydroxide, to a solution of the acidic form of the compound, in this case, 2-Propylpiperidine hydrochloride. The corresponding change in pH is meticulously monitored using a calibrated pH meter. The equivalence point of the titration, where the moles of added base equal the initial moles of the acid, is identified from the resulting titration curve. The pKa value is then determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

While specific experimental data for the potentiometric titration of 2-Propylpiperidine hydrochloride is not extensively detailed in publicly available literature, the pKa of the closely related parent compound, piperidine, is approximately 11.2. The introduction of an alkyl substituent, such as the propyl group at the 2-position, is expected to have a minor influence on this value due to its electron-donating inductive effect, which can slightly increase the basicity of the nitrogen atom. Therefore, the pKa of 2-propylpiperidine is anticipated to be in a similar range.

| Compound | Method | pKa |

| Piperidine | Potentiometric Titration | ~11.2 |

| 2-Propylpiperidine | Potentiometric Titration (Predicted) | ~11.2-11.4 |

This table presents the known pKa of piperidine and a predicted range for 2-propylpiperidine based on expected substituent effects.

Spectroscopic Analysis of Protonation Equilibria (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed insights into the electronic and structural environment of atomic nuclei, making it highly suitable for studying protonation equilibria. In the context of 2-Propylpiperidine hydrochloride, NMR can be employed to monitor the changes in the chemical shifts of specific nuclei, most notably ¹H and ¹³C, as a function of the solution's pH.

As the pH of a solution containing 2-Propylpiperidine hydrochloride is varied, the equilibrium between the protonated piperidinium cation and the neutral piperidine base shifts. This protonation/deprotonation process significantly alters the electron density around the nitrogen atom and, consequently, the shielding of adjacent nuclei. Protons and carbon atoms closer to the nitrogen atom, such as those at the C2 and C6 positions of the piperidine ring, experience the most pronounced changes in their chemical shifts.

Typically, in the protonated state at low pH, the positively charged nitrogen atom withdraws electron density, leading to a deshielding effect and a downfield shift in the NMR signals of nearby protons and carbons. As the pH increases and the nitrogen becomes deprotonated, the electron-donating character of the neutral nitrogen leads to increased shielding and an upfield shift of these signals. By plotting the chemical shift of a specific nucleus against the pH, a sigmoidal curve is obtained, from which the pKa can be accurately determined as the inflection point of the curve.

While a detailed, publicly available NMR titration study specifically for 2-Propylpiperidine hydrochloride is scarce, the principles of the method are well-established. The expected changes in chemical shifts for key nuclei are summarized below based on general principles for N-heterocyclic compounds.

| Nucleus | Expected Chemical Shift Change upon Deprotonation | Rationale |

| C2-H | Upfield Shift | Increased shielding due to loss of positive charge on adjacent nitrogen. |

| C6-H | Upfield Shift | Increased shielding due to loss of positive charge on adjacent nitrogen. |

| ¹³C2 | Upfield Shift | Increased electron density from the neutral nitrogen atom. |

| ¹³C6 | Upfield Shift | Increased electron density from the neutral nitrogen atom. |

This table outlines the predicted directional shifts in NMR signals for 2-propylpiperidine upon moving from a protonated to a deprotonated state.

Crystallographic Insights into Protonated Forms

X-ray crystallography provides the most definitive structural information for a compound in its solid state, offering precise measurements of bond lengths, bond angles, and conformational details. For 2-Propylpiperidine hydrochloride, a crystallographic analysis would reveal the three-dimensional structure of the protonated piperidinium ring and the orientation of the propyl substituent.

In the protonated form, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings, minimizing steric and torsional strain. The proton on the nitrogen atom and the propyl group at the C2 position can exist in either axial or equatorial orientations. The preferred conformation would be the one that minimizes steric interactions. Generally, bulky substituents like a propyl group favor the equatorial position to reduce 1,3-diaxial interactions with the axial protons on the same side of the ring.

A crystal structure would also precisely define the hydrogen bonding network within the crystal lattice. The protonated nitrogen (N-H+) would act as a hydrogen bond donor, forming a strong hydrogen bond with the chloride counter-ion (Cl⁻). This interaction is a key feature of the hydrochloride salt and contributes significantly to the stability of the crystal structure.

Although a specific, publicly available crystal structure of 2-Propylpiperidine hydrochloride is not readily found, the expected structural parameters can be inferred from the vast body of crystallographic data on related piperidinium salts.

| Structural Feature | Expected Observation | Significance |

| Piperidine Ring Conformation | Chair | Most stable conformation, minimizing ring strain. |

| Propyl Group Position | Equatorial | Minimizes steric hindrance (1,3-diaxial interactions). |

| N-H Bond | Present and oriented for hydrogen bonding | Confirms the protonated state of the nitrogen atom. |

| N-H···Cl⁻ Interaction | Strong Hydrogen Bond | Key interaction defining the crystal packing of the hydrochloride salt. |

This table summarizes the anticipated key structural features of 2-Propylpiperidine hydrochloride based on crystallographic principles and data from similar compounds.

Advanced Spectroscopic and Chromatographic Characterization in Research

Vibrational Spectroscopy for Structural Analysis (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of 2-Propylpiperidine (B147437) hydrochloride. The analysis of its spectrum reveals distinct absorption bands that correspond to the stretching and bending vibrations of its chemical bonds.

In a study detailing the synthesis of (±)-2-Propylpiperidine hydrochloride, also known as (±)-coniine hydrochloride, the FTIR spectrum was recorded using a potassium bromide (KBr) pellet. The spectrum showed characteristic peaks at 3404 cm⁻¹ and 2953 cm⁻¹. core.ac.uk The broad band around 3404 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine hydrochloride. The peak at 2953 cm⁻¹ corresponds to the C-H stretching vibrations of the aliphatic propyl and piperidine (B6355638) ring methylene (B1212753) groups. core.ac.uk The presence of strong C-H stretching vibrations in the 2800-3000 cm⁻¹ range is a consistent feature for saturated aliphatic systems. The absence of signals in the regions associated with carbonyl or aromatic groups further confirms the saturated aliphatic and heterocyclic nature of the molecule.

Table 1: Characteristic FTIR Absorption Bands for 2-Propylpiperidine Hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 3404 | N-H stretch (amine salt) | core.ac.uk |

| 2953 | Aliphatic C-H stretch | core.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure of 2-Propylpiperidine hydrochloride by mapping the chemical environments of its hydrogen and carbon nuclei.

¹H NMR for Proton Assignment and Chemical Shift Analysis

Proton (¹H) NMR spectroscopy is fundamental for assigning the specific protons within the 2-Propylpiperidine hydrochloride molecule. In a study conducted in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the ¹H NMR spectrum of (±)-coniine hydrochloride was thoroughly analyzed. core.ac.uk The spectrum displayed broad signals for the two protons on the nitrogen at 9.44 and 9.16 ppm, which is characteristic of ammonium (B1175870) protons in a hydrochloride salt. core.ac.uk The protons of the propyl group and the piperidine ring appear in the upfield region. A triplet at 0.95 ppm (J = 7.1 Hz) is assigned to the terminal methyl (CH₃) group of the propyl chain. core.ac.uk The remaining methylene (CH₂) and methine (CH) protons of the piperidine and propyl groups resonate as a complex series of multiplets between 1.36 and 3.52 ppm. core.ac.uk

Table 2: ¹H NMR Chemical Shift Data for 2-Propylpiperidine Hydrochloride in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 9.44 | broad singlet | - | NH | core.ac.uk |

| 9.16 | broad singlet | - | NH | core.ac.uk |

| 3.38-3.52 | multiplet | - | H-2 | core.ac.uk |

| 2.89-3.02 | multiplet | - | H-6 | core.ac.uk |

| 2.75-2.88 | multiplet | - | H-6 | core.ac.uk |

| 1.58-2.04 | multiplet | - | Ring & Propyl CH₂ | core.ac.uk |

| 1.36-1.52 | multiplet | - | Ring & Propyl CH₂ | core.ac.uk |

| 0.95 | triplet | 7.1 | Propyl CH₃ | core.ac.uk |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. For (±)-coniine hydrochloride in CDCl₃, the ¹³C NMR spectrum, recorded at 100 MHz, shows eight distinct signals corresponding to the eight carbon atoms in the molecule. core.ac.uk The carbon attached to the nitrogen (C-2) appears at 57.2 ppm. The carbons of the piperidine ring resonate at 44.8, 28.2, and 22.4 ppm. The propyl group carbons are observed at 35.4, 18.6, and 13.7 ppm, with the terminal methyl carbon being the most upfield signal. core.ac.uk

Table 3: ¹³C NMR Chemical Shift Data for 2-Propylpiperidine Hydrochloride in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 57.2 | C-2 | core.ac.uk |

| 44.8 | C-6 | core.ac.uk |

| 35.4 | Propyl CH₂ | core.ac.uk |

| 28.2 | C-3 | core.ac.uk |

| 22.4 | C-5 | core.ac.uk |

| 22.2 | C-4 | core.ac.uk |

| 18.6 | Propyl CH₂ | core.ac.uk |

| 13.7 | Propyl CH₃ | core.ac.uk |

²⁹Si NMR for Organosilicon Derivatives

While ²⁹Si NMR is not directly applicable to 2-Propylpiperidine hydrochloride itself, it is a critical technique for characterizing its organosilicon derivatives. Research into piperidine-containing organosilicon compounds utilizes ²⁹Si NMR to investigate the chemical environment of the silicon atoms. For instance, in studies of silsesquioxanes derived from piperidine precursors, ²⁹Si NMR spectra reveal signals corresponding to different degrees of condensation of silicon atoms, designated as T¹, T², and T³ structures. mdpi.comd-nb.info These analyses are crucial for understanding the structure and integrity of polymeric materials derived from functionalized piperidines. mdpi.comd-nb.info There is, however, no specific literature found detailing the ²⁹Si NMR of direct organosilicon derivatives of 2-Propylpiperidine.

Two-Dimensional NMR Techniques for Correlation and Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously confirming the structure of complex molecules by showing correlations between nuclei. COSY spectra establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections through adjacent protons in the piperidine ring and propyl chain. creative-biostructure.comweizmann.ac.il HSQC spectra correlate protons with their directly attached carbons (¹H-¹³C), providing definitive assignments for both the ¹H and ¹³C spectra. creative-biostructure.comweizmann.ac.il Although specific 2D NMR studies focused solely on 2-Propylpiperidine hydrochloride are not extensively detailed in the searched literature, these techniques are standard practice in the structural elucidation of piperidine alkaloids and their derivatives. creative-biostructure.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of 2-Propylpiperidine, which provides valuable structural information. Using electrospray ionization (ESI), a soft ionization technique, the protonated molecule [M+H]⁺ can be readily observed. For the free base, 2-propylpiperidine, the molecular weight is 127.23 g/mol . nih.gov Mass spectrometry with electron ionization (EI) leads to characteristic fragmentation. A significant fragment often observed for 2-alkylpiperidines is the loss of the alkyl substituent. For 2-propylpiperidine, this would result in a prominent peak corresponding to the piperidine ring fragment. In one analysis, a characteristic fragmentation pattern for a related compound showed a peak at m/z 128, representing the propylpiperidinium ion. vulcanchem.com

Advanced Chromatographic Techniques for Separation and Purity

Chromatography is essential for assessing the purity of 2-Propylpiperidine hydrochloride and, crucially, for separating its enantiomers to determine enantiomeric purity or excess.

Chiral Gas Chromatography (GC) is a powerful and highly selective technique for the analysis of volatile chiral compounds. chromatographyonline.comnih.gov To determine the enantiomeric excess (e.e.) of 2-Propylpiperidine, it is often necessary to first derivatize the compound. Derivatization, for example, by creating an N-trifluoroacetyl derivative, increases the volatility and improves the interaction with the chiral stationary phase (CSP). wiley-vch.de

In one study, the enantiopurity of (R)-2-propylpiperidine hydrochloride was determined using a Supelco β-DEX 120 chiral GC column. wiley-vch.de The derivatized enantiomers exhibited different retention times due to their differential interactions with the cyclodextrin-based CSP, allowing for their quantification. wiley-vch.dechromtech.net.au The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. libretexts.org This method provides high resolution and sensitivity, making it ideal for the precise determination of enantiomeric ratios in research samples. uni-muenchen.de

| Parameter | Description | Reference |

| Derivatization | Conversion to N-trifluoroacetyl-2(R)-propylpiperidine | wiley-vch.de |

| GC Column | Supelco β-DEX 120 | wiley-vch.de |

| Temperature Program | 70 °C for 2 min, then ramp 1 °C/min to 150 °C | wiley-vch.de |

| Retention Time (S-enantiomer) | 32.97 min | wiley-vch.de |

| Retention Time (R-enantiomer) | 33.55 min | wiley-vch.de |

| Result | 89% enantiomeric excess (e.e.) was determined | wiley-vch.de |

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers in the pharmaceutical and chemical industries. rsc.orgresearchgate.net For compounds like 2-Propylpiperidine hydrochloride that lack a strong UV chromophore, a pre-column derivatization step is often employed. nih.gov This involves reacting the enantiomeric mixture with a chiral derivatizing agent or a reagent that introduces a chromophore, facilitating detection and enhancing separation. nih.govasianpubs.org

The separation is achieved on a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® or Lux® series). researchgate.netmdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol (B145695) or isopropanol, is optimized to achieve baseline resolution between the diastereomeric derivatives. asianpubs.org The method is validated for parameters such as resolution, precision, and accuracy to ensure reliable determination of enantiomeric purity. researchgate.net

| Parameter | Typical Condition | Reference |

| Derivatization Agent | e.g., 3,5-dinitrobenzoic acid | asianpubs.org |

| Chiral Column | Polysaccharide-based (e.g., Chiralpak AD-H) | nih.govresearchgate.net |

| Mobile Phase | n-hexane:ethanol (e.g., 85:15 v/v) | asianpubs.orgresearchgate.net |

| Flow Rate | 1.0 mL/min | asianpubs.orgresearchgate.net |

| Detection | UV (wavelength depends on derivative) | asianpubs.orgresearchgate.net |

| Resolution (Rs) | > 1.5 is typically desired for baseline separation | mdpi.com |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for the quality control, purity determination, and stability testing of compounds like 2-Propylpiperidine hydrochloride. pensoft.netsemanticscholar.org The development of a robust RP-HPLC method involves a systematic approach to optimize separation conditions.

A typical method uses a non-polar stationary phase, most commonly a C18 (octadecylsilyl) column, and a polar mobile phase. nih.gov The mobile phase usually consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. semanticscholar.orgnih.gov Method development focuses on optimizing mobile phase composition, pH, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-separated from any impurities. The method is then validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. pensoft.netsemanticscholar.org

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | informaticsjournals.co.in |

| Accuracy (% Recovery) | 98.0% - 102.0% | informaticsjournals.co.in |

| Precision (% RSD) | ≤ 2% | nih.govinformaticsjournals.co.in |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | asianpubs.org |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | asianpubs.org |

| Robustness | No significant change in results with small, deliberate variations in method parameters | asianpubs.org |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 2-propylpiperidine (B147437) and related structures.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT calculations have been employed to investigate the electronic structure and reactivity of 2-propylpiperidine and its derivatives. For instance, studies have utilized DFT to understand the conformational preferences of 2-alkylpiperidines, revealing that the lowest energy conformation typically features an equatorial substitution at the α-position with an axial lone pair. ethz.ch This conformational information is crucial for understanding its reactivity and interactions.

Computational Studies on Reaction Intermediates and Transition States

Computational studies have provided significant insights into the intermediates and transition states of reactions involving 2-propylpiperidine. In the iridium-catalyzed asymmetric reduction of 2-alkyl-N-benzylpyridinium salts to produce enantioenriched 2-propylpiperidine, DFT calculations (specifically B3LYP/LANL2DZ) were used to model the reaction pathway. nih.gov These calculations supported an outer-sphere dissociated mechanism and identified the protonation step as the rate-limiting transition state (TS-1), followed by hydride delivery (TS-2). nih.gov

Enantioinduction Mechanism Elucidation

Understanding the mechanism of enantioinduction is critical for the synthesis of specific stereoisomers of 2-propylpiperidine. Computational studies have been pivotal in this area. For the iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts, DFT calculations were performed on the key enamine intermediate with the chiral ligand (S,S)-L4 to understand how enantioselectivity is achieved. nih.gov The modeling of the transition states helps to explain the preferential formation of one enantiomer over the other.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins and receptors.

Ligand-Receptor Interaction Prediction

While specific molecular docking studies solely focused on 2-propylpiperidine hydrochloride are not extensively detailed in the provided results, the principles of this technique are broadly applicable. 2-Propylpiperidine is known to be an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). medchemexpress.commedchemexpress.comresearchgate.net Molecular docking could be used to predict the binding mode of 2-propylpiperidine within the ligand-binding domain of various nAChR subtypes. These simulations would provide valuable information on the key amino acid residues involved in the interaction, the binding affinity, and the structural basis for its agonist activity. Such studies are crucial for understanding its biological effects and for the rational design of new, more selective nAChR modulators.

Pharmacophore Modeling for Receptor Ligand Design

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific receptor.

While a specific pharmacophore model for 2-propylpiperidine hydrochloride is not explicitly described in the search results, the concept is highly relevant. Given that 2-propylpiperidine acts as an nAChR agonist, a pharmacophore model could be developed based on its structure and the structures of other known nAChR agonists. medchemexpress.commedchemexpress.comresearchgate.net This model would define the key spatial arrangement of features required for nAChR activation. Such a pharmacophore could then be used in virtual screening campaigns to identify new and diverse chemical scaffolds with the potential for similar biological activity, aiding in the discovery of novel drug candidates. The development of such models is often a key step in modern drug discovery pipelines. acs.org

Applications of 2 Propylpiperidine Hydrochloride in Synthetic Chemistry and Material Science

Role as a Versatile Intermediate in Complex Organic Molecule Synthesis

The structure of 2-propylpiperidine (B147437) hydrochloride makes it an ideal starting material for the synthesis of intricate organic molecules, particularly substituted piperidine (B6355638) alkaloids. Current time information in Bangalore, IN. The presence of a propyl group at the C-2 position and a stereogenic center allows for its use in stereodivergent synthesis, enabling the creation of specific stereoisomers of target molecules. researchgate.net A notable example is its application as a starting material in the synthesis of the natural alkaloid (±)-coniine and its derivatives. Current time information in Bangalore, IN.

The synthesis of complex piperidine alkaloids often relies on the strategic modification of the 2-propylpiperidine scaffold. For instance, a general approach to functionalized piperidine alkaloids involves the palladium(0)-catalyzed nucleophilic ring-opening of vinyl epoxides, which can lead to stereodefined intermediates that are then cyclized to form the piperidine ring system. researchgate.net This highlights the compound's role as a foundational structure upon which greater molecular complexity is built.

Table 1: Examples of Complex Molecules Synthesized Using 2-Propylpiperidine Scaffolds

| Target Molecule Class | Synthetic Strategy | Key Feature of Intermediate |

|---|---|---|

| Piperidine Alkaloids (e.g., Coniine) | Modification of the piperidine ring | Utilized as a foundational building block. Current time information in Bangalore, IN. |

| (+)-Pseudoconhydrine | Stereo- and regioselective palladium(0)-catalyzed reactions | Enables creation of specific stereoisomers. researchgate.net |

Building Block for Biologically Active Compound Libraries

In modern medicinal chemistry, the efficient creation of compound libraries for high-throughput screening is essential for drug discovery. jksus.org 2-Propylpiperidine hydrochloride serves as an exemplary building block for this purpose. Its piperidine core is a common motif in many biologically active compounds, and the propyl substituent provides a point for structural diversity.

Researchers utilize this scaffold to generate libraries of related molecules by introducing various functional groups. For example, in the search for new dual-acting receptor ligands, a series of compounds were designed based on the piperidine core to explore the structure-activity relationship. lucerna-chem.ch This approach allows for the systematic modification of the base molecule to optimize its interaction with biological targets, such as enzymes or receptors. jksus.org The ability to generate a diverse set of analogs from a single, reliable building block like 2-propylpiperidine hydrochloride accelerates the identification of new drug candidates. jksus.org

Precursor for the Synthesis of Labelled Compounds in Analytical Sciences

In analytical sciences, particularly in fields like metabolomics and pharmacokinetic studies, compounds labeled with stable isotopes (e.g., deuterium (B1214612), carbon-13) are invaluable tools. nih.gov These labeled compounds act as tracers or internal standards for quantitative analysis by mass spectrometry. nih.gov 2-Propylpiperidine hydrochloride can serve as a precursor for the synthesis of such labeled analytical standards. While the parent compound can be analyzed directly, derivatization is often employed to improve analytical properties like sensitivity and chromatographic separation.

For instance, piperidine-containing molecules can be derivatized to enhance their detection by techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). Furthermore, specific derivatives can be prepared for specialized analysis; for example, the conversion of 2(R)-propylpiperidine hydrochloride into its N-trifluoroacetyl derivative allows for the determination of enantiomeric purity using chiral gas chromatography. This demonstrates its utility in creating specialized reagents for advanced analytical measurements.

Utilization in the Synthesis of Pharmaceutical Intermediates

2-Propylpiperidine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nih.gov Its structural framework is a component of numerous compounds designed to interact with the central nervous system. medchemexpress.com

The piperidine moiety is a well-established pharmacophore for targeting neurotransmitter systems. 2-Propylpiperidine hydrochloride is used in the synthesis of compounds that modulate these systems. Research has focused on developing dual-acting ligands that target multiple receptors simultaneously, such as histamine (B1213489) H3 and sigma-1 receptors, which are implicated in pain pathways. lucerna-chem.ch In these syntheses, the piperidine ring serves as the central scaffold onto which other pharmacophoric elements are attached. lucerna-chem.ch

Similarly, piperidine derivatives are developed as modulators of dopamine (B1211576) neurotransmission, which are useful for treating a range of psychiatric and neurological disorders. medchemexpress.com The synthesis of these modulators often involves N-alkylation of the piperidine ring, demonstrating the utility of the 2-propylpiperidine intermediate in constructing these complex therapeutic agents.

Table 2: Piperidine-Based Neurotransmission Modulators

| Target System | Therapeutic Area | Role of Piperidine Intermediate |

|---|---|---|

| Histamine H3 / Sigma-1 Receptors | Nociceptive and Neuropathic Pain | Core scaffold for dual-acting ligands. lucerna-chem.ch |

| Dopamine Receptors | Psychiatric and Neurological Disorders | Central building block for receptor modulators. medchemexpress.com |

| Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | Neurological Research | Serves as an agonist for receptor studies. |

Beyond being incorporated as a structural component, the secondary amine of 2-propylpiperidine can function as a basic catalyst in the synthesis of more complex heterocyclic systems. Multi-component reactions (MCRs), which efficiently combine several reactants in a single step, are often catalyzed by organic bases. chemistryresearches.ir

The synthesis of fused heterocyclic systems like pyrimidopyrimidines and pyrido[2,3-d]pyrimidines can be achieved through one-pot condensation reactions of starting materials such as barbituric acid, aldehydes, and urea (B33335) or malononitrile. scirp.orggoogle.com While various catalysts are used, secondary amines like piperidine are known to effectively promote these reactions by facilitating key steps such as Knoevenagel condensation and Michael addition, leading to the formation of the final complex heterocyclic product. google.com In this context, 2-propylpiperidine hydrochloride, after conversion to its free base, can serve as an effective, recyclable catalyst, facilitating the assembly of complex structures without being part of the final molecule.

Applications in Agrochemical Development

The utility of the piperidine scaffold extends to the field of agrochemicals. nih.gov Derivatives of piperidine have been patented for their use as fungicides, demonstrating their potential to protect crops from disease. A patent describes the synthesis of N-substituted piperidines that exhibit fungicidal activity against various plant pathogens. The synthesis involves reacting a substituted phenylpropenyl halide with a piperidine derivative, such as 3,5-dimethylpiperidine, to produce the active fungicidal compound. This indicates that the 2-propylpiperidine scaffold is a viable starting point for developing new agrochemical agents, leveraging its established synthetic pathways to create novel molecules for crop protection.

Integration in Polymer Chemistry and Functional Material Design

The incorporation of piperidine moieties into polymer structures has been a strategy to imbue the final materials with unique properties, including altered solubility, thermal stability, and the capacity for further functionalization. In the realm of organosilicon chemistry, the integration of piperidine derivatives, such as 2-propylpiperidine, into polysilsesquioxane frameworks represents a frontier for creating advanced functional materials. Polysilsesquioxanes are a class of organosilicon compounds with the empirical formula [RSiO₃⸝₂]ₙ, which can form cage-like, ladder-like, or random polymeric structures. Their inorganic silica-like core provides rigidity and thermal stability, while the organic 'R' group allows for a wide range of chemical modifications, influencing the material's physical and chemical properties.

Synthesis of Organosilicon Piperidine Derivatives (e.g., Polysilsesquioxanes)

The synthesis of polysilsesquioxanes functionalized with piperidine derivatives is a multi-step process that leverages well-established principles of organosilicon chemistry. The general approach involves the synthesis of a piperidinyl-functionalized alkoxysilane monomer, followed by its hydrolytic polycondensation to yield the final polysilsesquioxane material. While direct literature detailing the synthesis of polysilsesquioxanes using 2-propylpiperidine hydrochloride is not prevalent, a representative synthetic pathway can be proposed based on analogous reactions with other piperidine derivatives and related nitrogen-containing heterocycles. Current time information in Bangalore, IN.mdpi.comresearchgate.net

The initial step typically involves the reaction of a piperidine derivative with a haloalkyl-alkoxysilane, such as (3-chloropropyl)trimethoxysilane. In the case of 2-propylpiperidine hydrochloride, it would first need to be neutralized to its free base form, 2-propylpiperidine, to enable its nucleophilic attack on the electrophilic carbon of the chloropropyl group. This nucleophilic substitution reaction results in the formation of a 2-propylpiperidinyl-propyl-alkoxysilane monomer.

The subsequent and crucial step is the hydrolytic polycondensation of this monomer. mdpi.com This reaction can be catalyzed by acids or bases and involves the hydrolysis of the alkoxy groups (e.g., methoxy (B1213986) groups) on the silicon atom to form reactive silanol (B1196071) (Si-OH) groups. ingentaconnect.com These silanol groups then condense with each other or with remaining alkoxy groups to form a network of siloxane (Si-O-Si) bonds, which constitutes the backbone of the polysilsesquioxane. mdpi.com The reaction conditions, such as pH, temperature, and solvent, can significantly influence the structure and properties of the resulting polymer. mdpi.comnih.gov

For instance, a study on the synthesis of polysilsesquioxanes bearing glutarimide (B196013) side-chain groups, derived from piperidine-2,6-dione, demonstrated a two-step process. mdpi.comnih.gov First, the sodium salt of piperidine-2,6-dione was reacted with (3-chloropropyl)trimethoxysilane to yield the corresponding trimethoxysilylpropyl functionalized imide monomer. mdpi.comnih.gov This monomer was then subjected to hydrolytic polycondensation under various pH conditions (acidic, neutral, and basic) to form the polysilsesquioxane. mdpi.comnih.gov Gel permeation chromatography (GPC) analysis of the resulting polymers indicated weight average molecular weights in the range of 10-12 kDa with a relatively narrow polydispersity index (PDI) of 1.38 to 1.47, suggesting a controlled polymerization process. nih.gov

Similarly, research on polysilsesquioxane functionalized poly(p-terphenyl-co-N-methyl-4-piperidine) membranes for fuel cells illustrates the integration of a piperidine moiety into a larger polymer structure which is then used to form a polysilsesquioxane network. researchgate.netresearchgate.net

Based on these established methodologies, a plausible synthetic scheme for a 2-propylpiperidine-functionalized polysilsesquioxane can be outlined. The properties of the resulting material would be influenced by the presence of the 2-propylpiperidine group, potentially affecting its solubility in organic solvents, its basicity, and its ability to interact with other molecules or surfaces.

Table of Research Findings on Piperidine-Functionalized Polysilsesquioxane Synthesis

| Precursor Monomer | Synthetic Method | Catalyst/Conditions | Resulting Polymer | Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |

| 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione | Hydrolytic Polycondensation | pH 7, 3, or 10 | 1-[3-(silsesquioxanyl)propyl]piperidine-2,6-dione | 10-12 kDa | 1.38 - 1.47 | mdpi.com, nih.gov |

| Poly(p-terphenyl-co-N-methyl-4-piperidine) with siloxane moieties | Hydrolysis of siloxane moieties | Not specified | Polysilsesquioxane functionalized poly(p-terphenyl-co-N-methyl-4-piperidine) | Not specified | Not specified | researchgate.net, researchgate.net |

This approach to creating novel organosilicon-piperidine hybrid materials opens up possibilities for designing functional materials with tailored properties for a variety of applications, leveraging the robust and versatile nature of the polysilsesquioxane framework.

Mechanistic Investigations of Biological Activities of 2 Propylpiperidine and Its Derivatives

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism

2-Propylpiperidine (B147437), also known as coniine, is well-documented as an agonist at nicotinic acetylcholine receptors (nAChRs). wikipedia.orgmdpi.com Its interaction with these receptors is the primary mechanism behind its biological effects. The (R)-(-) enantiomer of coniine is reported to be the more biologically active form at human fetal nicotinic neuromuscular receptors. wikipedia.org

Molecular Mechanisms of Receptor Binding and Activation